

Benzyl cyanoacetate CAS number and properties

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Compound of Interest

Compound Name: *Benzyl cyanoacetate*

Cat. No.: *B083049*

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An In-depth Technical Guide to **Benzyl Cyanoacetate**

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Version: 1.0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **benzyl cyanoacetate** (CAS No. 14447-18-8), a versatile reagent in organic synthesis. It details the compound's physicochemical properties, safety and handling information, and key applications, particularly within the pharmaceutical and chemical research sectors. This document includes detailed experimental protocols for its synthesis and purification, along with its utility in significant chemical transformations such as the Knoevenagel condensation and the synthesis of heterocyclic scaffolds and β -amino acids. Visual diagrams are provided to illustrate key workflows and reaction pathways.

Core Identification and Properties

Benzyl cyanoacetate is an organic compound containing both a nitrile and an ester functional group.^[1] Its unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.

Table 1: Chemical Identifiers for **Benzyl Cyanoacetate**

Identifier	Value
CAS Number	14447-18-8[1][2][3]
Molecular Formula	C ₁₀ H ₉ NO ₂ [1][2][4]
Molecular Weight	175.18 g/mol [1][2][3]
IUPAC Name	Benzyl 2-cyanoacetate[2]
Synonyms	Cyanoacetic acid benzyl ester, Phenylmethyl 2-cyanoacetate[2]
InChI Key	RCUIWQWWDLZNMS-UHFFFAOYSA-N[1]
SMILES String	O=C(CC#N)OCc1ccccc1[1]

Table 2: Physicochemical Properties of **Benzyl Cyanoacetate**

Property	Value
Appearance	Colorless to pale yellow liquid[2][3]
Melting Point	29-31 °C[2][3][5]
Boiling Point	115-125 °C at 0.3 mmHg[1] 94-96 °C at 3.5 mm [Hg][2][5]
Density	1.144 g/mL at 25 °C[1][2]
Refractive Index (n _{20/D})	1.520[1]
Flash Point	>110 °C (>230 °F) - closed cup[1]
pKa (Predicted)	2.89 ± 0.10[2][4]
Vapor Pressure	0.000503 mmHg at 25°C[6]
Storage Temperature	Room Temperature, sealed in dry conditions[2][4]

Safety and Handling

Benzyl cyanoacetate is classified as harmful if swallowed.^{[4][7]} Standard laboratory safety protocols should be strictly followed when handling this chemical.

Table 3: GHS Hazard and Precautionary Information

Category	Code	Description
Pictogram	GHS07	
Signal Word	Warning ^{[1][2]}	
Hazard Statement	H302	Harmful if swallowed ^{[1][2][7]}
Precautionary Statements	P264	Wash hands and any exposed skin thoroughly after handling. ^[8]
P270	Do not eat, drink or smoke when using this product. ^[8]	
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. ^{[1][8]}	
P330	Rinse mouth. ^{[1][8]}	
P501	Dispose of contents/container to an approved waste disposal plant. ^[8]	

Personal Protective Equipment (PPE): Use of eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) is recommended.^[1]

Experimental Protocols

Synthesis Methodologies

Benzyl cyanoacetate can be synthesized via several routes. The choice of method often depends on scale, available starting materials, and desired purity.

Method A: Esterification of Cyanoacetic Acid

This is a common industrial method involving the direct esterification of cyanoacetic acid with benzyl alcohol.^[9]

- Reactants: Cyanoacetic acid, Benzyl alcohol.
- Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically used to facilitate the reaction.^[9]
- Procedure:
 - Combine equimolar amounts of cyanoacetic acid and benzyl alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A suitable solvent like toluene can be used to aid in azeotropic water removal.
 - Add a catalytic amount of the acid catalyst (e.g., 1-2 mol%).
 - Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
 - Monitor the reaction progress by measuring the amount of water collected or by using techniques like TLC or GC.
 - Once the reaction is complete, cool the mixture to room temperature.
 - Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
 - Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4).
 - Remove the solvent under reduced pressure.
 - Purify the crude product via vacuum distillation.

Method B: Nucleophilic Substitution

This method involves the reaction of an alkali metal salt of cyanoacetate with a benzyl halide.

[9]

- Reactants: Sodium cyanoacetate, Benzyl bromide (or chloride).
- Solvent: A polar aprotic solvent such as DMF or DMSO.
- Procedure:
 - Dissolve sodium cyanoacetate in the chosen solvent in a reaction flask.
 - Slowly add benzyl bromide to the solution at room temperature with stirring. An exotherm may be observed.
 - Continue stirring the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).
 - Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Combine the organic extracts, wash with water and brine, and dry over an anhydrous salt.
 - Evaporate the solvent to yield the crude product, which can then be purified by vacuum distillation.[9]

Purification Protocol: Vacuum Distillation

Post-synthesis purification is critical for obtaining high-purity **benzyl cyanoacetate** and is typically achieved through vacuum distillation.[9]

- Apparatus: A standard vacuum distillation setup, including a distillation flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
- Procedure:

- Place the crude **benzyl cyanoacetate** into the distillation flask with a magnetic stir bar.
- Assemble the distillation apparatus and ensure all joints are properly sealed.
- Slowly reduce the pressure to the desired level (e.g., 0.3 mmHg).
- Begin heating the distillation flask gently using a heating mantle.
- Collect the fraction that distills at the appropriate temperature range (e.g., 115–125 °C at 0.3 mmHg).^[1] Discard any initial lower-boiling impurities.
- Once the desired fraction has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

Analytical Methods

The purity and identity of **benzyl cyanoacetate** can be confirmed using standard analytical techniques.

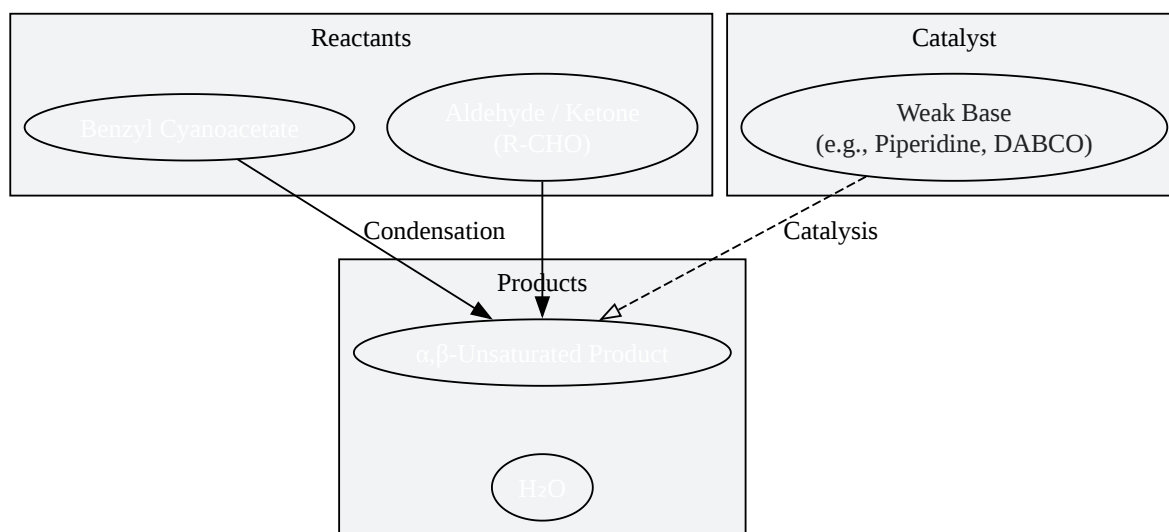
- Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) can be used to assess purity. A non-polar capillary column is suitable for separation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure.
- Infrared (IR) Spectroscopy: The presence of key functional groups can be confirmed by characteristic absorption bands: a strong C≡N stretch (around 2250 cm⁻¹) and a strong C=O stretch (around 1740 cm⁻¹).

Applications in Research and Drug Development

Benzyl cyanoacetate serves as a versatile building block in organic chemistry, primarily due to its activated methylene group positioned between the electron-withdrawing nitrile and ester groups.^[10]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds.[11] **Benzyl cyanoacetate** readily reacts with aldehydes and ketones, catalyzed by a weak base, to form α,β -unsaturated products. This reaction is a powerful tool for carbon-carbon bond formation.[9]

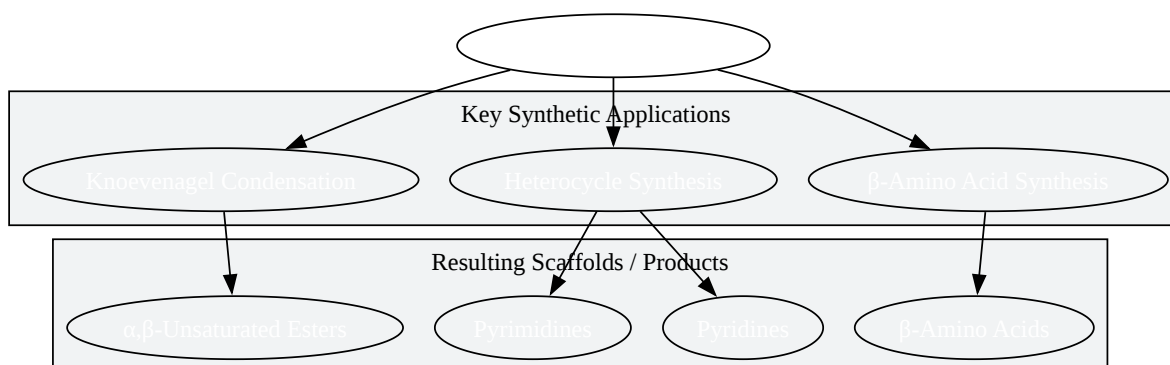


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Synthesis of Heterocyclic Compounds

Benzyl cyanoacetate is a key precursor for synthesizing a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.[10]

- **Pyrimidines:** It serves as an intermediate in the synthesis of 2,4-diamino-5-benzylpyrimidines, which are foundational structures for antibacterial agents like Trimethoprim.[9]
- **Pyridines, Pyrazoles, and Thiazoles:** Through multicomponent reactions and condensations with various reagents (e.g., hydrazines, formamidines), **benzyl cyanoacetate** can be cyclized to form these important heterocyclic rings.[10]



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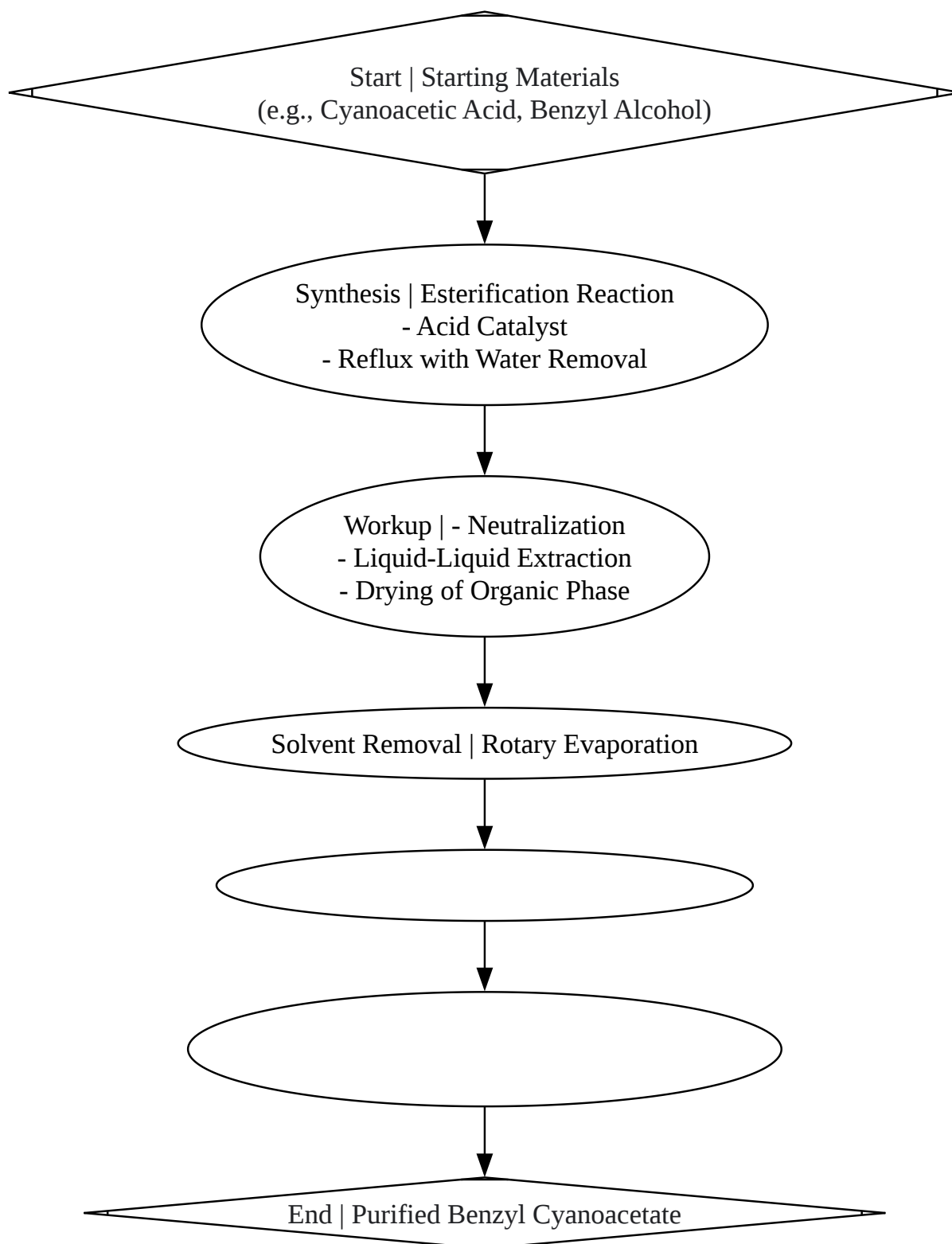
Preparation of β-Amino Acids

β-Amino acids are crucial components of peptide-based pharmaceuticals. **Benzyl cyanoacetate** can be used as a starting material where the nitrile group is reduced to a primary amine, a key transformation in forming the β-amino acid backbone.[9]

- Reaction Pathway: The reduction is typically performed using powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent such as THF or ether.[9]

General Synthesis and Purification Workflow

The overall process from starting materials to a purified final product involves several distinct stages, as illustrated in the workflow diagram below.



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